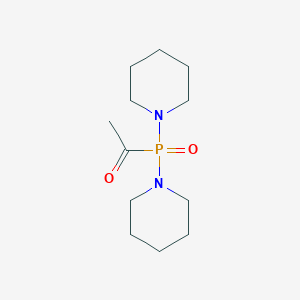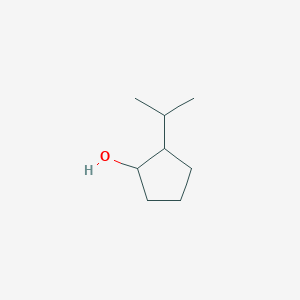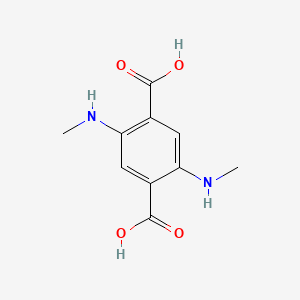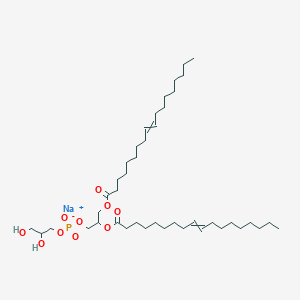
4-methoxy-N-(4-methylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C15H21NO2 It is a benzamide derivative characterized by the presence of a methoxy group and a methylcyclohexyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylcyclohexyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methylcyclohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote the reaction .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production times. The use of solid acid catalysts and ultrasonic irradiation has also been explored to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-(4-methylcyclohexyl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-(4-methylcyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- 4-Methoxy-N-(4-methoxybenzyl)benzamide
- 4-Methoxy-N-(4-methylphenyl)benzamide
- 4-Methoxy-N-(4-pyridinyl)benzamide
Uniqueness
4-Methoxy-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties compared to other benzamide derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Número CAS |
710291-33-1 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
4-methoxy-N-(4-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H21NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17) |
Clave InChI |
CQMAEIGDUTXTBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)



![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)
![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)
![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
